molecular formula C14H11N5O2 B2926143 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide CAS No. 1206989-30-1

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2926143
CAS No.: 1206989-30-1
M. Wt: 281.275
InChI Key: UDFZYNZNLZDOQS-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazine ring system, which is a fused two-ring structure containing nitrogen atoms, and a pyrazine ring, which is a six-membered aromatic ring with nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carboxaldehyde with pyrazine-2-carboxamide under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous flow systems to ensure consistent quality and yield. The process may involve the use of automated systems for the addition of reagents, monitoring of reaction conditions, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Similar structure with a fluorine atom at the 2-position.

  • N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13-10-4-2-1-3-9(10)11(18-19-13)8-17-14(21)12-7-15-5-6-16-12/h1-7H,8H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFZYNZNLZDOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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